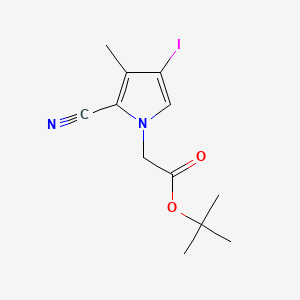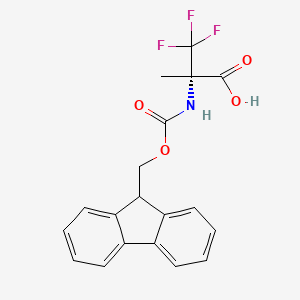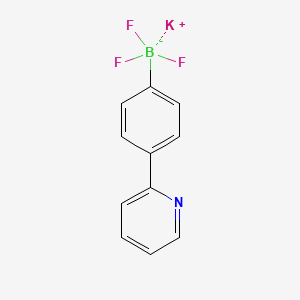
Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide is an organoboron compound that has gained significant attention in the field of chemistry due to its unique properties and versatile applications. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of pyridin-2-ylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethyl sulfoxide (DMSO). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide include various boronic acids, esters, and substituted boron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide has a wide range of applications in scientific research:
作用机制
The mechanism by which potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide exerts its effects involves the formation of boron-carbon bonds through cross-coupling reactions. The compound acts as a boron source, which is activated by a palladium catalyst to form a reactive intermediate. This intermediate then undergoes coupling with an organic halide to form the desired product. The molecular targets and pathways involved in these reactions are well-studied, making the compound a reliable reagent in synthetic chemistry .
相似化合物的比较
Similar Compounds
- Potassium trifluoro[2-(pyridin-2-yl)phenyl]boranuide
- Potassium trifluoro[4-(prop-2-yn-1-yl)carbamoyl]phenyl]boranuide
- Potassium trifluoro[2-(prop-1-en-2-yl)phenyl]boranuide
Uniqueness
Potassium trifluoro[4-(pyridin-2-yl)phenyl]boranuide stands out due to its unique combination of stability and reactivity. Unlike other boron compounds, it is moisture- and air-stable, making it easier to handle and store. Additionally, its compatibility with a wide range of reaction conditions and substrates makes it a versatile reagent in synthetic chemistry .
属性
分子式 |
C11H8BF3KN |
|---|---|
分子量 |
261.09 g/mol |
IUPAC 名称 |
potassium;trifluoro-(4-pyridin-2-ylphenyl)boranuide |
InChI |
InChI=1S/C11H8BF3N.K/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h1-8H;/q-1;+1 |
InChI 键 |
CNOUPQGOZMROFB-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC=C(C=C1)C2=CC=CC=N2)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


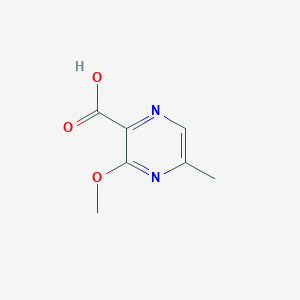
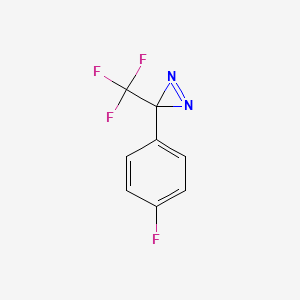
![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)
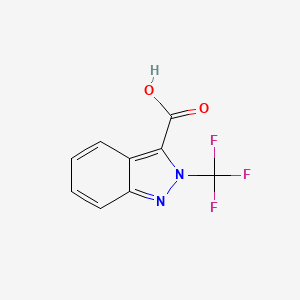
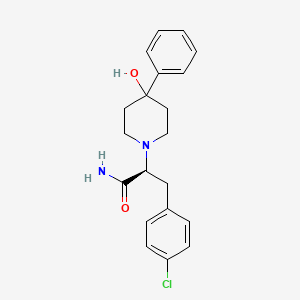
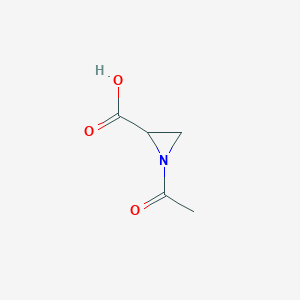
![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
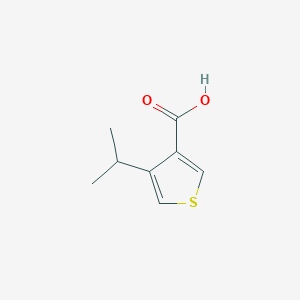
![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)
![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
